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molecular formula C12H12N2O B065836 5-(Benzyloxy)pyridin-3-amine CAS No. 186593-25-9

5-(Benzyloxy)pyridin-3-amine

Cat. No. B065836
M. Wt: 200.24 g/mol
InChI Key: RNHYKJJZOLICIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627648B1

Procedure details

The 5-(phenylmethoxy)-3-pyridylamine (1.61 g, 8.00 mmol) was stirred into concentrated sulfuric acid (1.7 mL), water (2.5 mL) and ice (4 g). This mixture was allowed to stir for 10 min until the solution became homogeneous. To this cold, stirring solution was added a solution of sodium nitrite (552 mg, 8.00 mmol) in water (2 mL). The mixture was allowed to stir for 10 min. A boiling solution of concentrated sulfuric acid (5 mL) and water (4 mL) was added. The mixture was heated until all solids dissolved. Ice was added to cool the reaction. The pH was adjusted to 8 with 10% NaOH solution and saturated NaCl solution was added. The product was extracted with ethyl acetate (4×100 mL). The combined ethyl acetate extracts were dried (Na2SO4), filtered, concentrated by rotary evaporation and briefly vacuum to give 1.52 g (94.4%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
552 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11](N)[CH:12]=[N:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:17].N([O-])=O.[Na+].[OH-].[Na+].[Na+].[Cl-]>O>[C:1]1([CH2:7][O:8][C:9]2[CH:10]=[C:11]([OH:17])[CH:12]=[N:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC=1C=C(C=NC1)N
Name
Quantity
1.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
552 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 min until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
To this cold, stirring solution
STIRRING
Type
STIRRING
Details
to stir for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
Ice was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation and briefly vacuum
CUSTOM
Type
CUSTOM
Details
to give 1.52 g (94.4%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)COC=1C=C(C=NC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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